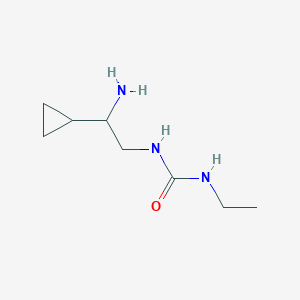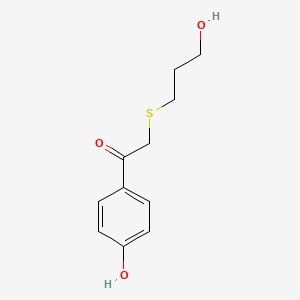
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is an organic compound with a unique structure that includes both hydroxyl and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-hydroxyphenyl)-2-(3-chloropropyl)ethan-1-one. This intermediate is then reacted with sodium hydrosulfide to introduce the thioether group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thioethers.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and thioether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the thioether group, making it less versatile in certain chemical reactions.
1-(3,4-Dihydroxyphenyl)ethanone: Contains an additional hydroxyl group, which may alter its reactivity and biological activity.
1-(4-Hydroxyphenyl)-2-(3-chloropropyl)ethan-1-one: An intermediate in the synthesis of 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-1-7-15-8-11(14)9-2-4-10(13)5-3-9/h2-5,12-13H,1,6-8H2 |
Clave InChI |
PTAPUUMIYQLYCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
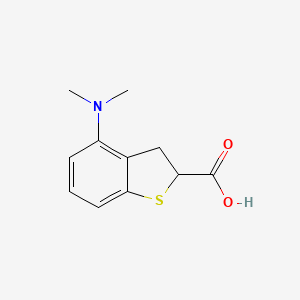
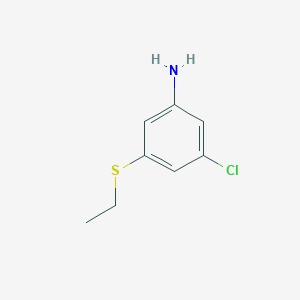
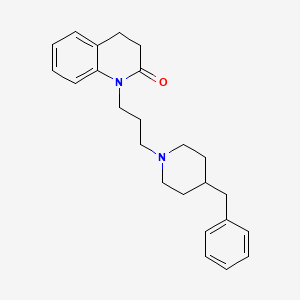
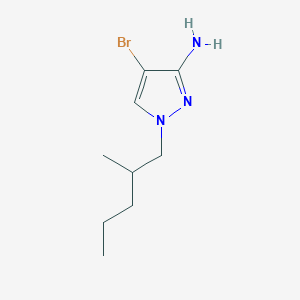
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)


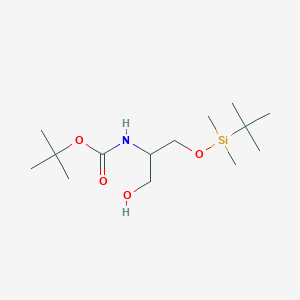
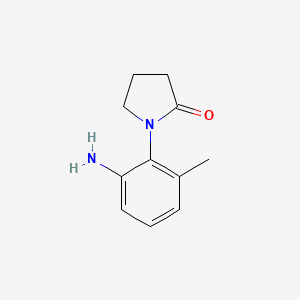

![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
